Ru-MACHO(regR)

Catalog No.
S8401759
CAS No.
M.F
C29H30ClNOP2Ru
M. Wt
607.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ru-MACHO(regR)

Product Name

Ru-MACHO(regR)

IUPAC Name

carbon monoxide;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydride;ruthenium(2+);chloride

Molecular Formula

C29H30ClNOP2Ru

Molecular Weight

607.0 g/mol

InChI

InChI=1S/C28H29NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h1-20,29H,21-24H2;;1H;;/q;;;+2;-1/p-1

InChI Key

AKLZFUOZPWNQJJ-UHFFFAOYSA-M

SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Ru+2]

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Ru+2]

Ru-MACHO (Ruthenium-MACHO) is a metal complex that incorporates a specific ligand known as MACHO, characterized by its ability to facilitate various catalytic reactions. The empirical formula for Ru-MACHO is C29H30ClNOP2Ru, and it has a molecular weight of 607.03 g/mol . This compound is notable for its ruthenium center, which is coordinated with phosphine and amine functionalities, providing it with unique catalytic properties.

Ru-MACHO is primarily utilized in hydrogenation reactions, particularly in the hydrogenation of polar bonds such as those found in esters and carbon dioxide . The mechanism involves the formation of intermediates where both the amine proton and hydride ligand interact with the substrate, facilitating the transfer of hydrogen . Additionally, Ru-MACHO has been shown to be effective in chemoselective hydrogenation of α,β-unsaturated carbonyl compounds when heterogenized .

The synthesis of Ru-MACHO typically involves the coordination of ruthenium with MACHO-type ligands. One common method includes the reaction of ruthenium precursors with phosphine and amine ligands under controlled conditions. The process may require inert atmospheres to prevent oxidation and degradation of sensitive components .

Ru-MACHO finds significant applications in:

  • Catalysis: It is widely used in homogeneous catalysis for hydrogenation reactions.
  • Synthesis of Fine Chemicals: The catalyst has been commercialized for producing 1,2-propanediol from bio-derived methyl lactate .
  • Research: It serves as a model compound in studies related to pincer-type catalysts and their mechanisms.

Interaction studies involving Ru-MACHO often focus on its catalytic efficiency and selectivity in various reactions. Research has demonstrated that its performance can be enhanced through heterogenization techniques, which allow for easier separation from reaction mixtures and improved reusability . These studies are crucial for understanding how modifications to the ligand environment can influence catalytic behavior.

Ru-MACHO belongs to a class of pincer-type catalysts that includes several other metal complexes. Here are some similar compounds:

Compound NameMetal CenterNotable Features
Iridium MACHOIridiumSimilar catalytic properties; used in asymmetric hydrogenation.
Shvo CatalystRutheniumBifunctional catalyst for hydrogen transfer; operates via different mechanisms.
Noyori Asymmetric Hydrogenation CatalystRuthenium/IridiumFocused on asymmetric synthesis; employs different ligand architectures.

Uniqueness of Ru-MACHO

Ru-MACHO stands out due to its specific ligand structure and its effectiveness in catalyzing hydrogenation reactions under mild conditions. Its ability to facilitate reactions involving challenging substrates like carbon dioxide adds to its uniqueness compared to other pincer-type catalysts, which may not exhibit the same level of efficiency or selectivity .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

607.053457 g/mol

Monoisotopic Mass

607.053457 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-01-05

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